molecular formula C16H33NO4Si B13697248 (3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine

(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine

Cat. No.: B13697248
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate: (MFCD31744120) is a chemical compound with the molecular formula C16H33NO4Si . It is a piperidine derivative, often used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of piperidine rings. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylating agent and tert-butyl chloroformate (Boc-Cl) for the protection of amine groups .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The preparation method is simple and suitable for industrial large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine
  • tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate lies in its specific structural features, such as the presence of both tert-butyl and silyl protecting groups. These features make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAOZNPUCMJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.